molecular formula C5HF9O3 B1353859 PERFLUORO(4-METHOXYBUTANOIC) ACID CAS No. 863090-89-5

PERFLUORO(4-METHOXYBUTANOIC) ACID

Cat. No.: B1353859
CAS No.: 863090-89-5
M. Wt: 280.04 g/mol
InChI Key: CZTBTZZANBJSLY-UHFFFAOYSA-N
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Description

Perfluoro-4-methoxybutanoic acid is a perfluoroalkyl substance with the molecular formula C5HF9O3. It is known for its high stability and resistance to degradation, making it a persistent environmental contaminant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-4-methoxybutanoic acid typically involves the fluorination of organic precursors. One common method is the electrochemical fluorination of 4-methoxybutanoic acid in the presence of hydrogen fluoride. This process results in the replacement of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound .

Industrial Production Methods

Industrial production of perfluoro-4-methoxybutanoic acid often involves large-scale electrochemical fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of hydrogen fluoride. The resulting product is then purified through various techniques, including distillation and crystallization, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-4-methoxybutanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of perfluoro-4-methoxybutanoic acid include strong oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require nucleophilic reagents and specific catalysts to facilitate the replacement of fluorine atoms .

Major Products Formed

The major products formed from the reactions of perfluoro-4-methoxybutanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce perfluorinated carboxylic acids, while reduction reactions can yield partially fluorinated alcohols .

Mechanism of Action

The mechanism of action of perfluoro-4-methoxybutanoic acid involves its interaction with biological molecules and cellular pathways. Due to its high stability and resistance to degradation, it can accumulate in biological systems and exert toxic effects. The compound can disrupt cellular processes by interacting with proteins, lipids, and nucleic acids, leading to adverse health effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluoro-4-methoxybutanoic acid is unique due to its specific molecular structure, which includes a methoxy group attached to the perfluorinated carbon chain. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and resistance to degradation, making it a valuable compound for various industrial and research applications .

Biological Activity

Perfluoro(4-methoxybutanoic) acid (PFMBA) is a per- and polyfluoroalkyl substance (PFAS) that has garnered attention due to its widespread environmental presence and potential biological effects. This article explores the biological activity of PFMBA, focusing on its toxicity, endocrine disruption, and implications for human health, supported by case studies and research findings.

PFMBA, with the CAS number 863090-89-5, is characterized by a perfluorinated carbon chain with a methoxy group. Its chemical structure can be represented as follows:

  • Molecular Formula: C5H3F13O2
  • Molecular Weight: 314.06 g/mol

In Vitro Toxicity Studies

Recent high-throughput toxicity screens have evaluated the effects of various PFAS, including PFMBA, on human placental trophoblast cells. Key findings from these studies include:

  • Cell Viability and Proliferation: PFMBA exhibited significant cytotoxic effects at concentrations as low as 100 µM, disrupting cell viability and mitochondrial membrane potential (MMP) in trophoblasts .
  • Gene Expression Alterations: Exposure to PFMBA was associated with altered expression of genes related to oxidative stress and xenobiotic stress response, indicating potential mechanisms through which PFMBA affects trophoblast function .

Developmental Toxicity in Zebrafish

Zebrafish models have been utilized to assess the developmental toxicity of PFAS. In studies involving PFMBA:

  • Developmental Malformations: Exposure to PFMBA resulted in notable malformations in zebrafish larvae, highlighting its potential teratogenic effects .
  • Benchmark Concentration (BMC): The BMC for developmental toxicity was identified at concentrations significantly lower than those typically observed in environmental samples, suggesting high sensitivity of aquatic organisms to PFMBA exposure .

Endocrine Disruption Potential

PFMBA has been implicated in endocrine disruption, which can lead to various health issues:

  • Thyroid Function: Some studies indicate that PFAS exposure may interfere with thyroid hormone levels, potentially leading to metabolic disorders such as obesity and type 2 diabetes. However, evidence remains inconsistent across different populations .
  • Reproductive Health Impacts: Concerns have been raised regarding PFMBA's effects on reproductive health, including potential impacts on fertility and fetal development due to its endocrine-disrupting properties .

Case Studies and Epidemiological Evidence

Several case studies have documented the health impacts associated with PFAS exposure:

  • Cholesterol Levels: A consistent association has been found between PFAS exposure, including PFMBA, and elevated levels of low-density lipoprotein (LDL) cholesterol. While this is linked to cardiovascular risks, no clear increase in cardiovascular diseases has been established among exposed populations .
  • Cancer Risks: Epidemiological studies suggest a probable increase in kidney and testicular cancers among populations exposed to certain PFAS. Although the link remains less clear for other cancers like breast or prostate cancer, ongoing research aims to clarify these associations .

Summary of Biological Activity

The biological activity of this compound indicates significant toxicity across various biological systems. Key findings can be summarized as follows:

Biological EndpointObserved EffectsReference
Cell ViabilityDecreased at concentrations ≥100 µM
Gene ExpressionAltered oxidative stress response
Developmental ToxicityMalformations observed in zebrafish larvae
Endocrine DisruptionPotential interference with thyroid function
Cholesterol LevelsElevated LDL associated with increased cardiovascular risk
Cancer RisksProbable increase in kidney/testicular cancers

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-(trifluoromethoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O3/c6-2(7,1(15)16)3(8,9)4(10,11)17-5(12,13)14/h(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTBTZZANBJSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500450
Record name Perfluoro(4-methoxybutanoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863090-89-5
Record name Perfluoro(4-methoxybutanoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-4-methoxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is it important to monitor for both PFMBA and its branched isomer, perfluoro-2-ethoxypropanoic acid (PEPA)?

A1: While PFMBA and PEPA are structurally similar isomers, traditional LC-MS/MS methods using the common MS/MS transition for PFMBA (m/z 279 → 85) may not effectively detect PEPA []. This can lead to an underestimation of total PFECA levels in environmental samples. The research highlights the importance of using specific MS/MS transitions for each isomer, such as m/z 235 → 135 for PEPA, to ensure accurate detection and quantification of all PFECA isomers present []. This is crucial for comprehensive monitoring and exposure assessments of these emerging contaminants in both humans and the environment.

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